An In-depth Technical Guide to 3-Amino-2-iodobenzamide: Properties and Structure
An In-depth Technical Guide to 3-Amino-2-iodobenzamide: Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical properties and structure of 3-Amino-2-iodobenzamide. As a halogenated benzamide, this compound holds potential for applications in medicinal chemistry and materials science. The introduction of both an amino and an iodo group to the benzamide scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a summary of available data on 3-Amino-2-iodobenzamide and related compounds, offering insights for its use in research and development.
Chemical Structure and Properties
The chemical structure of 3-Amino-2-iodobenzamide consists of a benzene ring substituted with an amino group at the 3-position, an iodine atom at the 2-position, and a carboxamide group at the 1-position.
Molecular Structure:
Figure 1. Chemical structure of 3-Amino-2-iodobenzamide.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of 3-Amino-2-iodobenzamide and Related Compounds
| Property | 3-Amino-2-iodobenzamide (Predicted/Unavailable) | 3-Aminobenzamide[1] | 3-Iodobenzamide[2] |
| Molecular Formula | C₇H₇IN₂O | C₇H₈N₂O | C₇H₆INO |
| Molecular Weight ( g/mol ) | 262.05 | 136.15 | 247.03 |
| Melting Point (°C) | Data not available | 115-116 | 183-190 |
| Boiling Point (°C) | Data not available | 329 | Data not available |
| Appearance | Data not available | Off-white powder | White powder |
| Solubility | Data not available | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 2 mg/ml)[3] | Data not available |
| CAS Number | Data not available | 3544-24-9 | 10388-19-9 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Amino-2-iodobenzamide are not explicitly documented in the surveyed literature. However, plausible synthetic routes and analytical methods can be inferred from standard organic chemistry practices and procedures reported for analogous compounds.
Synthesis
A potential synthetic route to 3-Amino-2-iodobenzamide could involve a multi-step process starting from a commercially available substituted benzene derivative. A logical workflow for such a synthesis is outlined below.
Figure 2. A plausible synthetic workflow for 3-Amino-2-iodobenzamide.
General Protocol for Reduction of a Nitro Group (Illustrative):
-
Dissolve the nitro-containing intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amino compound.
Analytical Characterization
The structure and purity of synthesized 3-Amino-2-iodobenzamide would be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data for 3-Amino-2-iodobenzamide
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, and the amide protons. The chemical shifts and splitting patterns would be indicative of the substitution pattern on the benzene ring. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbon atoms of the benzene ring, with the carbon attached to the iodine atom showing a characteristic shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and amide groups (typically in the range of 3100-3500 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (262.05 g/mol ). The fragmentation pattern would provide further structural information. |
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for 3-Amino-2-iodobenzamide, the structurally related compound, 3-Aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP).[1] PARP is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.
Figure 3. Simplified signaling pathway of PARP inhibition by 3-Aminobenzamide.
Given the structural similarity, it is plausible that 3-Amino-2-iodobenzamide could also exhibit inhibitory activity against PARP or other enzymes. The presence of the iodine atom could modulate its potency, selectivity, and pharmacokinetic properties compared to 3-Aminobenzamide. Further research is required to investigate the biological effects of 3-Amino-2-iodobenzamide.
Conclusion
3-Amino-2-iodobenzamide is a halogenated benzamide with potential for further investigation in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of related compounds. Researchers are encouraged to use the provided information as a starting point for their own investigations into the unique properties and applications of 3-Amino-2-iodobenzamide. Further experimental work is necessary to fully elucidate its chemical and biological profile.
